2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the dihydro-2H-pyrrolo[3,4-d]isoxazole-dione class, characterized by a fused bicyclic core with substituents influencing its physicochemical and biological properties. Its structure includes:
- 2-Phenyl group: Aromatic moiety contributing to π-π stacking interactions.
- 5-(3-Trifluoromethylphenyl) group: Electron-withdrawing CF₃ group, improving metabolic stability and lipophilicity .
The compound’s complexity arises from the interplay of these substituents, which modulate electronic distribution, steric bulk, and noncovalent interactions (e.g., van der Waals, dipole-dipole) critical for target binding .
Properties
IUPAC Name |
2-phenyl-3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)15-5-4-8-17(13-15)28-21(30)18-19(14-9-11-27-12-10-14)29(32-20(18)22(28)31)16-6-2-1-3-7-16/h1-13,18-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAYTABGNJMOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and other pharmacological activities.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:
- Pyrrole and Isoxazole Rings : These heterocycles are known for their bioactivity.
- Trifluoromethyl Group : This moiety often enhances the lipophilicity and metabolic stability of compounds.
Biological Activity Overview
The biological activities of 2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole have been investigated in various studies. Below are the primary areas of activity:
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]isoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In studies involving human colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, the compound demonstrated IC50 values indicative of strong cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 2-Phenyl-3-(pyridin-4-yl)... | 10 | Very Strong |
| 5-Fluorouracil | 5 | Very Strong |
Immunomodulatory Effects
Isoxazole derivatives have also shown potential in modulating immune responses. For example:
- T-cell Activation : Certain studies reported that related compounds could enhance the proliferation of CD4+ and CD8+ T cells in vitro, suggesting a role in boosting immune responses .
Other Pharmacological Activities
The compound's structural features suggest potential activities beyond anticancer effects:
- Antimicrobial Activity : Isoxazole derivatives have been noted for their antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some related compounds have shown promise in reducing inflammation markers in vitro.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds within the pyrrolo[3,4-d]isoxazole family:
- Study on Cytotoxic Properties : A study evaluated a series of pyrrolo[3,4-d]isoxazole derivatives against HCT-116 and PC3 cells. The results indicated that specific substitutions significantly enhanced cytotoxicity while reducing toxicity to normal cells .
- Immunological Study : Another investigation focused on the immunomodulatory effects of isoxazole derivatives, revealing that certain compounds could stimulate T-cell proliferation while modulating cytokine production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues from literature (Table 1) include:
Structural Insights :
- Electron-Withdrawing vs. Donor Groups: The target’s CF₃ and pyridinyl groups enhance electron-deficient character compared to the dimethylamino group in , which is electron-donating. This affects charge-transfer interactions and solubility .
Physicochemical Properties
- H-Bond Capacity: The target compound likely has 10 H-bond acceptors (pyridine N, isoxazole O, dione O, CF₃), similar to CAS 317821-85-5 . In contrast, the dimethylamino analogue has fewer acceptors but a donor (N-H).
- Lipophilicity (LogP) : The CF₃ group increases LogP compared to the methoxy group in , balancing solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
